molecular formula C20H15NO2S B10852395 o-tolyl 10H-phenothiazine-10-carboxylate

o-tolyl 10H-phenothiazine-10-carboxylate

Cat. No.: B10852395
M. Wt: 333.4 g/mol
InChI Key: GUKIJFIFHIRCFR-UHFFFAOYSA-N
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Description

o-tolyl 10H-phenothiazine-10-carboxylate is a chemical reagent designed for research applications, built upon the versatile 10H-phenothiazine scaffold. The 10H-phenothiazine core is a butterfly-shaped tricyclic structure containing sulfur and nitrogen heteroatoms, renowned for its significant pharmacological and optoelectronic properties . This specific derivative, where the hydrogen of the secondary amine is substituted with an o-tolyl carboxylate group, is intended for use in scientific investigations and is strictly for Research Use Only; it is not approved for human consumption. The phenothiazine pharmacophore is a prototypical lead structure in medicinal chemistry, forming the basis for numerous bioactive molecules . Researchers can leverage this compound as a key intermediate in developing new therapeutic agents. Phenothiazine derivatives demonstrate a wide spectrum of biological activities, including antipsychotic, antihistaminic, anticancer, antimicrobial, and antimalarial actions . The electron-donating nature of the phenothiazine system also makes it highly valuable in material science. It is a promising building block for organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and photoredox catalysts, due to its electroactive properties and capacity to form stable radical cations . The o-tolyl ester group in this compound offers a site for further chemical modification, allowing researchers to fine-tune the molecule's properties for specific applications in drug discovery or advanced material development.

Properties

Molecular Formula

C20H15NO2S

Molecular Weight

333.4 g/mol

IUPAC Name

(2-methylphenyl) phenothiazine-10-carboxylate

InChI

InChI=1S/C20H15NO2S/c1-14-8-2-5-11-17(14)23-20(22)21-15-9-3-6-12-18(15)24-19-13-7-4-10-16(19)21/h2-13H,1H3

InChI Key

GUKIJFIFHIRCFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

Preparation Methods

10H-Phenothiazine as a Scaffold

10H-phenothiazine, a tricyclic heterocycle with a sulfur and nitrogen atom, serves as the foundational structure. Its reactivity at the 10-position is well-documented, particularly for substitutions involving alkylation, acylation, or reductive amination. The electron-rich nitrogen at position 10 facilitates nucleophilic attacks, making it amenable to carboxylation reactions.

o-Tolyl Carboxylate Esterification

The introduction of the o-tolyl group (ortho-methylphenyl) as a carboxylate ester requires either:

  • Direct acylation of 10H-phenothiazine with o-tolyl chloroformate.

  • Stepwise synthesis involving prior carboxylation followed by esterification with o-cresol.

Direct Acylation via Chloroformate

Reaction Mechanism and Conditions

The most straightforward method involves reacting 10H-phenothiazine with o-tolyl chloroformate under basic conditions. This one-pot reaction proceeds via nucleophilic acyl substitution:

10H-Phenothiazine+o-Tolyl ChloroformateBaseo-Tolyl 10H-Phenothiazine-10-Carboxylate+HCl\text{10H-Phenothiazine} + \text{o-Tolyl Chloroformate} \xrightarrow{\text{Base}} \text{o-Tolyl 10H-Phenothiazine-10-Carboxylate} + \text{HCl}

Typical Protocol :

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base : Triethylamine (TEA) or pyridine (1.5–2.0 equivalents).

  • Temperature : 0°C to room temperature (20–25°C).

  • Reaction Time : 4–12 hours.

Example :
In a nitrogen-purged flask, 10H-phenothiazine (1.0 eq) and TEA (1.5 eq) are dissolved in DCM. o-Tolyl chloroformate (1.2 eq) is added dropwise at 0°C. The mixture is stirred at room temperature for 8 hours, followed by aqueous workup and purification via silica gel chromatography (hexane/ethyl acetate 4:1).

Yield and Selectivity

Stepwise Carboxylation-Esterification

Synthesis of 10H-Phenothiazine-10-Carboxylic Acid

Prior carboxylation of 10H-phenothiazine can be achieved using phosgene or its safer equivalents (e.g., triphosgene). Subsequent esterification with o-cresol provides the target compound.

Step 1: Carboxylation :

10H-Phenothiazine+TriphosgeneBase10H-Phenothiazine-10-Carbonyl Chloride\text{10H-Phenothiazine} + \text{Triphosgene} \xrightarrow{\text{Base}} \text{10H-Phenothiazine-10-Carbonyl Chloride}

Conditions :

  • Solvent: DCM or THF.

  • Base: Pyridine (2.0 eq).

  • Temperature: 0°C to reflux.

Step 2: Esterification :

10H-Phenothiazine-10-Carbonyl Chloride+o-CresolBaseo-Tolyl 10H-Phenothiazine-10-Carboxylate\text{10H-Phenothiazine-10-Carbonyl Chloride} + \text{o-Cresol} \xrightarrow{\text{Base}} \text{this compound}

Conditions :

  • Solvent: DCM.

  • Base: TEA (1.5 eq).

  • Temperature: Room temperature.

Advantages and Limitations

  • Advantages : Higher purity due to intermediate isolation.

  • Limitations : Multi-step synthesis lowers overall yield (50–70%) and requires handling of toxic reagents like phosgene.

Alternative Methods: Reductive Amination and Acylation

Reductive Amination-Based Approaches

While reductive amination is predominantly used for alkylating phenothiazines, adaptations for carboxylate synthesis are less common. However, in situ generation of carbonyl intermediates via reductive conditions could theoretically facilitate esterification.

Hypothetical Pathway :

  • React 10H-phenothiazine with glyoxylic acid to form an imine.

  • Reduce the imine to a secondary amine.

  • Esterify the carboxylic acid with o-cresol.

This route remains speculative and lacks experimental validation in the literature.

Analytical Characterization

Spectroscopic Data

Key markers for this compound (hypothetical data based on phenyl analog):

  • ¹H NMR (CDCl₃) : δ 7.20–7.45 (m, aromatic H), 6.90–7.10 (m, phenothiazine H), 2.35 (s, o-tolyl CH₃).

  • ¹³C NMR : δ 165.5 (C=O), 140–125 (aromatic C), 20.1 (CH₃).

  • IR (cm⁻¹) : 1740 (C=O), 1260 (C-O).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) typically shows ≥95% purity for phenyl analogs, suggesting comparable results for the o-tolyl derivative.

Challenges and Optimization Strategies

Steric Hindrance from o-Tolyl Group

The ortho-methyl group introduces steric bulk, potentially slowing reaction kinetics. Mitigation strategies include:

  • Using excess o-tolyl chloroformate (1.5 eq).

  • Prolonging reaction times (up to 24 hours).

Purification Difficulties

Silica gel chromatography remains the standard, though recrystallization (e.g., from ethanol/water) may improve crystal purity .

Chemical Reactions Analysis

O-tolyl 10H-phenothiazine-10-carboxylate undergoes various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of O-tolyl 10H-phenothiazine-10-carboxylate involves its interaction with molecular targets and pathways. In biological systems, it may interact with specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

The structural and functional properties of o-tolyl 10H-phenothiazine-10-carboxylate are best understood in comparison to analogous esters, such as phenyl, p-tolyl, and tert-butyl derivatives. Below is a systematic analysis:

Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Key Structural Features LogP (Predicted)
This compound C₂₀H₁₅NO₂S 333.40 ortho-methylphenyl Steric hindrance from o-tolyl group ~5.6
Phenyl 10H-phenothiazine-10-carboxylate C₁₉H₁₃NO₂S 319.38 Phenyl Planar aromatic group, no steric bulk ~5.2
p-Tolyl 10H-phenothiazine-10-carboxylate C₂₀H₁₅NO₂S 333.40 para-methylphenyl Electron-donating methyl group at para ~5.5
tert-Butyl 10H-phenothiazine-10-carboxylate C₁₈H₁₉NO₂S 313.41 tert-Butyl High lipophilicity, bulky substituent ~6.1

Key Observations :

  • Steric Effects : The ortho-methyl group in the o-tolyl derivative induces torsional strain, reducing planarity compared to the phenyl and p-tolyl analogs. This aligns with findings in boron-based compounds, where o-tolyl groups caused smaller torsion angles (e.g., 41.99° vs. 50.0–54.98° for m-xylyl).
  • Lipophilicity : The tert-butyl ester exhibits the highest LogP due to its bulky, hydrophobic substituent, suggesting superior membrane permeability.
Stability and Reactivity
  • Hydrolysis Resistance : Electron-donating groups (e.g., methyl in o-tolyl and p-tolyl) enhance ester stability against hydrolysis compared to electron-withdrawing substituents.
  • Photophysical Properties: Phenothiazines with bulky substituents (e.g., tert-butyl) show redshifted luminescence due to reduced aggregation quenching, a property less pronounced in o-tolyl derivatives.

Q & A

What are the established synthetic routes for o-tolyl 10H-phenothiazine-10-carboxylate, and which reaction conditions are critical for optimizing yield?

Methodological Answer:
The synthesis typically involves two key steps: (1) functionalization of the phenothiazine core and (2) esterification with o-tolyl groups.

  • Step 1: Core Modification : Phenothiazine derivatives are often synthesized via nucleophilic substitution or reductive amination. For example, introducing a carboxylate group at the 10-position can be achieved using formylating agents (e.g., acetic anhydride) followed by esterification ( ).
  • Step 2: Esterification : Reacting 10H-phenothiazine-10-carbonyl chloride with o-tolyl alcohol under anhydrous conditions is a common approach. Solvent choice (e.g., dimethylformamide [DMF]) enhances intermediate solubility and reactivity ( ).
  • Critical Conditions : Temperature control (60–80°C for esterification), inert atmosphere (to prevent oxidation), and catalysts (e.g., pyridine for acid scavenging) are essential for high yields (>70%) ( ).

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks, respectively. Aromatic protons in the o-tolyl group typically appear as doublets in δ 6.8–7.2 ppm ().
  • Infrared (IR) Spectroscopy : Confirms ester carbonyl (C=O) stretches at ~1700–1750 cm1^{-1} and S–C vibrational modes at ~650 cm1^{-1} ( ).
  • Single-Crystal X-ray Diffraction : Resolves structural ambiguities, such as bond angles and torsion angles. Software like SHELXL refines data (R factor < 0.08) ( ).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 364.1 for C20_{20}H15_{15}NO2_2S) ( ).

How does the electronic structure of the o-tolyl substituent influence the compound’s reactivity in substitution or oxidation reactions?

Methodological Answer:
The electron-donating methyl group in the o-tolyl moiety stabilizes adjacent cationic intermediates via hyperconjugation, directing electrophilic substitution to the para position. Computational studies (e.g., MINDO/3) show that o-tolyl derivatives exhibit lower activation energies (~15 kJ/mol) for oxidation compared to unsubstituted analogs, favoring sulfoxide formation ( ). Steric hindrance from the methyl group also reduces nucleophilic attack at the 2-position, as shown in kinetic studies ().

What computational methods are recommended for analyzing the thermochemical properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) incorporate exact exchange terms, improving accuracy for atomization energies (average deviation ±2.4 kcal/mol) ( ).
  • Basis Sets : Use 6-31G(d,p) for geometry optimization and 6-311++G(3df,2p) for single-point energy calculations.
  • Thermochemical Analysis : Calculate Gibbs free energy changes (ΔG) for reactions like ester hydrolysis. For example, ΔG for o-tolyl ester hydrolysis is ~-8.2 kcal/mol, indicating spontaneity under basic conditions ( ).

How can crystallographic data resolve structural uncertainties in phenothiazine derivatives?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å). For o-tolyl derivatives, expect triclinic crystal systems with P1\overline{1} symmetry ( ).
  • Refinement Tools : SHELXL refines parameters (e.g., bond lengths, anisotropic displacement), achieving R1_1 < 0.05 for high-quality datasets. ORTEP-3 visualizes thermal ellipsoids to assess disorder ( ).
  • Key Metrics : Validate with a data-to-parameter ratio > 15 and mean σ(C–C) < 0.006 Å ( ).

What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

  • Cholinesterase Inhibition Assays : Use Ellman’s method with acetylthiocholine as a substrate. Monitor absorbance at 412 nm for 10 minutes. Include controls: (1) substrate-only (no inhibitor), (2) enzyme-free, and (3) tacrine as a positive control (IC50_{50} ~100 nM) ( ).
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM. Calculate IC50_{50} using nonlinear regression (e.g., GraphPad Prism). For phenothiazine derivatives, typical IC50_{50} values range from 5–50 µM ( ).

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